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molecular formula C11H11NO2 B8569331 1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B8569331
M. Wt: 189.21 g/mol
InChI Key: OOVXGFXJCWSMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCN(C(=O)C=C)c1ccc(OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:17]([Cl:18])[Cl:19].[CH2:1]([CH:2]=[CH2:3])[N:4]([C:5]([CH:6]=[CH2:7])=[O:8])[c:9]1[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1>>[CH2:1]1[N:4]([c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]2)[C:5](=[O:8])[CH:6]=[CH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
C=CCN(C(=O)C=C)c1ccc(OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCN(C(=O)C=C)c1ccc(OC)cc1

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(N2CC=CC2=O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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